molecular formula C23H14O9 B14452875 carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate CAS No. 77819-92-2

carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate

Cat. No.: B14452875
CAS No.: 77819-92-2
M. Wt: 434.4 g/mol
InChI Key: TYJKIEGXKNWFJY-UHFFFAOYSA-N
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Description

Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate is a complex organic compound belonging to the class of coumarins. Coumarins are a diverse group of heterocyclic compounds known for their wide range of biological and physicochemical properties. This particular compound is characterized by the presence of two chromene rings connected via a carbonyl bridge and acetylated at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency . Additionally, solvents like DMF or ethanol under reflux conditions are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.

    Substitution: Substitution reactions, particularly at the acetylated positions, can yield a variety of substituted coumarins.

Common Reagents and Conditions

Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3 . The reactions are typically carried out under reflux conditions or using catalysts to enhance the reaction rate and yield.

Major Products

The major products formed from these reactions include various coumarin derivatives, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and methine dyes .

Scientific Research Applications

Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

  • 3-cyanocoumarins
  • Coumarin-3-carboxylic acid
  • Coumarin-3-carboxamides
  • Methine dyes

Uniqueness

What sets carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate apart is its unique structure, which includes two chromene rings connected via a carbonyl bridge and acetylated at specific positions. This unique structure contributes to its diverse range of biological and physicochemical properties, making it a valuable compound in various scientific research applications .

Properties

CAS No.

77819-92-2

Molecular Formula

C23H14O9

Molecular Weight

434.4 g/mol

IUPAC Name

[3-(7-acetyloxy-2-oxochromene-3-carbonyl)-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C23H14O9/c1-11(24)29-15-5-3-13-7-17(22(27)31-19(13)9-15)21(26)18-8-14-4-6-16(30-12(2)25)10-20(14)32-23(18)28/h3-10H,1-2H3

InChI Key

TYJKIEGXKNWFJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O

Origin of Product

United States

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